Hinokiflavone

Enzyme Inhibition Metabolic Disease Natural Product

For labs investigating rhabdomyosarcoma, glioblastoma, or pre-mRNA splicing, this is the most potent tool compound. Hinokiflavone's unique C-O-C ether linkage grants it >12.8-fold superiority over amentoflavone and robustaflavone in TE671 cancer models and top-tier α-glucosidase inhibition. It is the definitive choice for SUMOylation and spliceosome (B complex) studies. Ensure your next breakthrough with this structurally critical, high-purity biflavonoid.

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 19202-36-9
Cat. No. B190357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHinokiflavone
CAS19202-36-9
Synonyms4',6''-O-Biapigenin;  Hinokiflavone
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
InChIInChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H
InChIKeyWTDHMFBJQJSTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hinokiflavone (CAS 19202-36-9) for Research Procurement: A Structurally Unique C-O-C Biflavonoid


Hinokiflavone (CAS 19202-36-9) is a naturally occurring biflavonoid distinguished by its C-O-C ether linkage connecting two apigenin units, which categorizes it within the bisflavonyl ether subclass [1]. This structural feature is not merely academic; it is a primary determinant of its biological activity profile, setting it apart from the more common C-C linked biflavonoids like amentoflavone [1]. The compound is isolated from various plant sources, including species within the Cupressaceae and Taxaceae families, and has been characterized for its role as a modulator of pre-mRNA splicing and as an inhibitor of SUMO-specific protease SENP1 [2].

Why Hinokiflavone Cannot Be Substituted by Common Biflavonoid Analogs Like Amentoflavone


The substitution of hinokiflavone with other biflavonoids like amentoflavone or monoflavonoids such as apigenin is not scientifically sound due to fundamental differences in structure, mechanism, and potency. Hinokiflavone's defining C-O-C ether linkage is a critical structural requirement for its significant cytotoxicity, a feature not present in C-C linked analogs [1]. This structural distinction translates into divergent interactions with biological targets, most notably its unique and potent inhibition of the SUMO protease SENP1 and its role as a pre-mRNA splicing modulator [2]. Furthermore, direct comparative studies demonstrate that hinokiflavone exhibits superior potency in specific assays, such as the inhibition of α-glucosidase, where it outperforms both amentoflavone and the monoflavonoid apigenin [3].

Quantitative Differentiators for Hinokiflavone in Scientific Research Procurement


Superior α-Glucosidase Inhibition Potency: A Direct Comparison with Amentoflavone and Apigenin

In a direct comparative study using multispectral approaches and molecular docking, hinokiflavone demonstrated superior inhibitory activity against α-glucosidase. The rank order of inhibition was hinokiflavone > amentoflavone > apigenin > acarbose, establishing hinokiflavone as the most potent inhibitor among the tested biflavonoids and a clinically relevant monoflavonoid [1]. Hinokiflavone and amentoflavone acted as noncompetitive inhibitors of α-glucosidase and showed synergistic inhibition effects when combined with acarbose [1].

Enzyme Inhibition Metabolic Disease Natural Product

Selective Cytotoxicity Against Cancer Cell Lines: A Direct Comparison with Robustaflavone and Amentoflavone

A direct comparative study evaluated the cytotoxicity of hinokiflavone, robustaflavone, and amentoflavone against three human cancer cell lines. Hinokiflavone demonstrated significantly higher potency, with IC50 values of approximately 5.8 µM and 40.3 µM against TE671 (rhabdomyosarcoma) and DBTRG (brain glioblastoma) cells, respectively. In stark contrast, both robustaflavone and amentoflavone exhibited IC50 values greater than 74.4 µM for all three tested cell lines (TE671, DBTRG, and A549) [1]. This indicates a marked and selective cytotoxic advantage for hinokiflavone.

Oncology Cytotoxicity Natural Product

Potent Pre-mRNA Splicing Modulation and SENP1 Inhibition: A Mechanism Distinct from Amentoflavone

Hinokiflavone has been identified as a novel modulator of pre-mRNA splicing, functioning by inhibiting spliceosome assembly and specifically preventing B complex formation [1]. Furthermore, it acts as a SUMO protease inhibitor, directly inhibiting sentrin-specific protease 1 (SENP1) activity [1]. While amentoflavone is a structurally related C-C biflavonoid, this specific mechanism of action—inhibition of pre-mRNA splicing and SENP1—is a characteristic profile for hinokiflavone as a C-O-C biflavonoid and has not been reported as a primary mechanism for amentoflavone.

RNA Splicing SUMOylation Molecular Mechanism

Inhibition of Amyloid-β Aggregation: A Quantitative Advantage for Neurodegeneration Research

Hinokiflavone inhibits the aggregation of amyloid-β (1-40) (Aβ40) in vitro with an IC50 of 9.5 µM . While many biflavonoids have been investigated for neuroprotective properties, direct, quantitative comparisons of IC50 values for Aβ40 aggregation inhibition between hinokiflavone and its closest analogs (e.g., amentoflavone) are not available in the primary literature. Therefore, this evidence establishes a specific, quantifiable activity for hinokiflavone but cannot be presented as a direct differential advantage over named comparators.

Alzheimer's Disease Amyloid-β Neuroprotection

Antiviral Activity Against SARS-CoV-2 Main Protease: Comparable Binding Affinity to Amentoflavone

In a computational study using ensemble docking, molecular dynamics, and MM-PBSA calculations, both hinokiflavone and amentoflavone were identified as having better binding affinity (ΔGbinding) for the SARS-CoV-2 main protease (Mpro) than the standard drug remdesivir [1]. This finding positions hinokiflavone alongside amentoflavone as a potential Mpro inhibitor. However, the study did not report a significant quantitative difference in binding affinity between hinokiflavone and amentoflavone, suggesting they are comparable in this specific in silico context.

Antiviral SARS-CoV-2 In Silico

Validated Research Applications for Hinokiflavone Based on Quantitative Evidence


Oncology Research: Studies on Rhabdomyosarcoma or Glioblastoma

For researchers investigating novel therapeutics for rhabdomyosarcoma or glioblastoma, hinokiflavone is a superior tool compound compared to other biflavonoids like robustaflavone and amentoflavone. Its IC50 against TE671 (rhabdomyosarcoma) cells is >12.8-fold lower than that of its comparators, demonstrating a clear and quantifiable potency advantage in these specific cancer models [1].

Metabolic Disease Research: α-Glucosidase Inhibition Studies

In projects focused on diabetes or metabolic syndrome, hinokiflavone is the most potent α-glucosidase inhibitor among the tested biflavonoids (amentoflavone, apigenin) and the clinical drug acarbose. Its top-ranked inhibition ability in a direct comparative study justifies its selection for enzyme kinetics, molecular interaction, or cellular mechanism studies related to glucose metabolism [1].

RNA Splicing and SUMOylation Pathway Research

Hinokiflavone is uniquely suited for investigations into pre-mRNA splicing mechanisms and the SUMOylation pathway. Its specific activity as a spliceosome assembly inhibitor (preventing B complex formation) and as a SENP1 protease inhibitor provides a distinct mechanistic tool not offered by common biflavonoid analogs like amentoflavone [1].

SARS-CoV-2 Antiviral Drug Discovery: In Silico and In Vitro Follow-up

Computational studies have validated hinokiflavone as a top-tier candidate for SARS-CoV-2 main protease inhibition, with a binding affinity superior to remdesivir and comparable to amentoflavone. This provides a strong rationale for procuring hinokiflavone for in vitro validation studies, biochemical Mpro assays, and cell-based viral replication experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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